N-[(2-nitrophenyl)carbamothioyl]-2-phenylquinoline-4-carboxamide
Description
N-[(2-Nitrophenyl)carbamothioyl]-2-phenylquinoline-4-carboxamide is a synthetic quinoline derivative featuring a carbamothioyl group substituted at the 2-nitrophenyl position and a phenyl group at the 2-position of the quinoline core.
Properties
CAS No. |
438211-62-2 |
|---|---|
Molecular Formula |
C23H16N4O3S |
Molecular Weight |
428.5 g/mol |
IUPAC Name |
N-[(2-nitrophenyl)carbamothioyl]-2-phenylquinoline-4-carboxamide |
InChI |
InChI=1S/C23H16N4O3S/c28-22(26-23(31)25-19-12-6-7-13-21(19)27(29)30)17-14-20(15-8-2-1-3-9-15)24-18-11-5-4-10-16(17)18/h1-14H,(H2,25,26,28,31) |
InChI Key |
WBWKDOXDABKTRU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC(=S)NC4=CC=CC=C4[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-nitrophenyl)carbamothioyl]-2-phenylquinoline-4-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of 2-phenylquinoline-4-carboxylic acid with thionyl chloride to form the corresponding acyl chloride. This intermediate is then reacted with 2-nitrophenyl isothiocyanate under controlled conditions to yield the desired compound. The reaction conditions often involve the use of solvents like dichloromethane or chloroform and may require catalysts to enhance the reaction rate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can improve the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
N-[(2-nitrophenyl)carbamothioyl]-2-phenylquinoline-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamothioyl group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted carbamothioyl derivatives.
Scientific Research Applications
N-[(2-nitrophenyl)carbamothioyl]-2-phenylquinoline-4-carboxamide has diverse applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of advanced materials and as a precursor for other complex organic compounds
Mechanism of Action
The mechanism of action of N-[(2-nitrophenyl)carbamothioyl]-2-phenylquinoline-4-carboxamide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various pathways, including those involved in cell signaling and metabolism .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Carbamothioyl-Substituted Analogs
Compounds sharing the carbamothioyl group but differing in substituents on the aryl or heteroaryl moieties are critical for understanding structure-activity relationships:
- N-((4-((2,4-Dioxoimidazolidin-5-yl)methyl)phenyl)carbamothioyl)-2-nitrobenzamide (, Compound 3) Yield: 50%, Melting Point: 222–224°C. The 2-nitrobenzamide substituent mirrors the nitro group in the target compound but lacks the quinoline scaffold. The lower yield (50%) compared to other analogs (e.g., 82% for thiophene-containing derivatives) suggests steric or electronic challenges in nitro-substituted syntheses .
- N-[(3-Chloro-2-hydroxy-5-nitrophenyl)carbamothioyl]-2-phenylquinoline-4-carboxamide () Molecular Formula: C₂₃H₁₅ClN₄O₄S. This analog introduces additional chloro and hydroxy groups on the nitrophenyl ring, likely enhancing polarity and hydrogen-bonding capacity. No bioactivity data is provided, but such substituents could influence receptor binding or metabolic stability .
Key Observations:
- Nitro groups at the ortho position (as in the target compound) may increase melting points due to intermolecular dipole interactions (e.g., 234–236°C for compound 7g in ) .
- Carbamothioyl groups generally improve metal-binding capacity, as seen in platinum/palladium complexes (), though this property is unexplored for the target compound .
Quinoline-4-Carboxamide Derivatives
Quinoline cores modified at the 2- and 4-positions are prevalent in drug discovery:
- Substitution at the 6-position with aryl groups (e.g., furanyl) enhances hydrophobicity and cell permeability, a strategy that could apply to the target compound .
- N-[2-(Morpholin-4-yl)ethyl]-2-phenylquinoline-4-carboxamide () The morpholinyl group improves solubility via hydrogen bonding. Compared to the target’s nitro group, this substitution may reduce electrophilicity and alter pharmacokinetics .
Key Observations:
Research Implications and Gaps
- Synthetic Challenges : Nitro groups in ortho positions (target compound) may reduce yields compared to para analogs (e.g., 50–63% in –2 vs. 82% for thiophene derivatives) due to steric hindrance .
- Biological Potential: While STAT3 inhibition is reported for STX-0119 , the target compound’s nitro and carbamothioyl groups warrant evaluation for antimicrobial or anticancer activity, as seen in metal complexes () .
- Physicochemical Properties : Computational studies (e.g., logP, solubility predictions) are needed to compare hydrophobicity and drug-likeness with analogs like and .
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